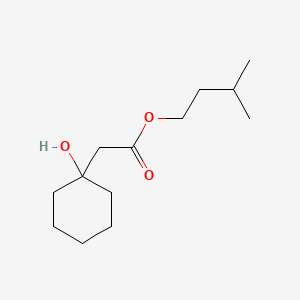
3-Methylbutyl 1-hydroxycyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 1-hydroxycyclohexaneacetate is an organic compound with the molecular formula C₁₃H₂₄O₃ and a molecular mass of 228.33 g/mol . It is known for its unique structure, which combines a cyclohexane ring with an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 1-hydroxycyclohexaneacetate typically involves the esterification of 1-hydroxycyclohexaneacetic acid with 3-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 1-hydroxycyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
3-Methylbutyl 1-hydroxycyclohexaneacetate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme activity and substrate specificity.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the synthesis of fragrances and flavoring agents due to its pleasant aroma
Mechanism of Action
The mechanism of action of 3-Methylbutyl 1-hydroxycyclohexaneacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways to exert their effects. The compound’s structure allows it to fit into enzyme active sites, facilitating biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl acetate: Similar ester structure but lacks the cyclohexane ring.
Cyclohexyl acetate: Contains a cyclohexane ring but has a different alkyl group.
1-Hydroxycyclohexaneacetic acid: The parent acid of the ester.
Uniqueness
3-Methylbutyl 1-hydroxycyclohexaneacetate is unique due to its combination of a cyclohexane ring and an ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6946-66-3 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-methylbutyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C13H24O3/c1-11(2)6-9-16-12(14)10-13(15)7-4-3-5-8-13/h11,15H,3-10H2,1-2H3 |
InChI Key |
YPZJKRRAQSWQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















